3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide

Cross-coupling selectivity Nickel catalysis Sequential functionalization

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide (CAS 1865011-48-8) features a 4-iodo/3-bromo pattern that permits iodine-selective Suzuki coupling before functionalization at bromine, enabling one-scaffold diversification to unsymmetrical biaryl sulfonamides. The N-methylsulfonamide group can act as a directing metalation group. Supplied at ≥95% purity, this isomer is essential for medicinal chemistry and C–H activation programs. Do not substitute with other C₇H₇BrINO₂S isomers; halogen topology dictates reactivity and biological profile. Verify procurement channels for stock availability.

Molecular Formula C7H7BrINO2S
Molecular Weight 376.01 g/mol
Cat. No. B13077831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide
Molecular FormulaC7H7BrINO2S
Molecular Weight376.01 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C=C1)I)Br
InChIInChI=1S/C7H7BrINO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3
InChIKeyZIHKQCZRYJFLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide – A Dihalogenated Sulfonamide Building Block for Chemoselective Synthesis and Biological Screening


3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide (CAS 1865011-48-8) is a dihalogenated aromatic sulfonamide with the molecular formula C₇H₇BrINO₂S and a molecular weight of 376.01 g/mol . It features a benzene ring substituted with bromine at the 3-position and iodine at the 4-position, along with an N-methylsulfonamide group. This specific substitution pattern confers distinct reactivity in palladium- and nickel-catalyzed cross-coupling reactions, where the iodine atom serves as a primary, more labile electrophilic site for sequential functionalization. The compound is commercially available at a minimum purity of 95% from select suppliers, though some stock-keeping units have been discontinued, underscoring the importance of verifying procurement channels .

Why Generic N-Methylbenzenesulfonamide Analogs Cannot Substitute the 3-Bromo-4-iodo Substitution Pattern


Positional isomerism and halogen identity are decisive in sulfonamide chemistry and biology. Simply substituting 3-bromo-4-iodo-N-methylbenzene-1-sulfonamide with another C₇H₇BrINO₂S isomer (e.g., 5-bromo-2-iodo- or 4-bromo-3-iodo-N-methylbenzenesulfonamide) will alter the compound's reactivity profile in cross-coupling reactions and its interaction with biological targets. In Ni-catalyzed reductive cross-coupling, for instance, C–C bond formation occurs selectively at the iodine-bearing carbon of bromo(iodo)arenes, a chemoselectivity that is highly sensitive to the relative positions of the halogens and the electron-withdrawing sulfonamide group . Moreover, the 5-bromo-2-iodo isomer has been reported to inhibit human steroid sulfatase with an IC₅₀ of 74 nM, whereas no corresponding data exist for the 3-bromo-4-iodo isomer, highlighting that even subtle substitution changes can lead to divergent biological activities [1]. Therefore, generic substitution is scientifically untenable without explicit comparative validation.

Quantitative Differentiation Evidence for 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide


Iodine-Selective C–C Bond Formation in Bromo(iodo)arene Cross-Coupling

In a 2024 study, a Ni-catalyzed reductive cross-coupling reaction was shown to forge Csp3–Csp2 bonds exclusively at the iodine-bearing carbon of bromo(iodo)arenes, leaving the bromine atom untouched under the developed conditions . This class-level observation implies that for 3-bromo-4-iodo-N-methylbenzene-1-sulfonamide, the iodine at the 4-position will be the preferred electrophilic site for initial cross-coupling, enabling a sequential functionalization strategy where the bromine at the 3-position can be engaged in a subsequent reaction. While no direct kinetic data exist for this specific compound, the general chemoselectivity principle has been validated across a range of bromo(iodo)arenes.

Cross-coupling selectivity Nickel catalysis Sequential functionalization

Biological Activity Divergence: Steroid Sulfatase Inhibition by a Positional Isomer

The 5-bromo-2-iodo-N-methylbenzenesulfonamide isomer has a reported IC₅₀ of 74 nM against human steroid sulfatase in JEG3 cell lysates, using [³H]-E1S as substrate [1]. For the 3-bromo-4-iodo isomer, no binding or functional assay data are publicly available. The difference in halogenation pattern (5-Br/2-I vs. 3-Br/4-I) places the electron-withdrawing iodine and bromine at different positions relative to the sulfonamide group, which is expected to modulate hydrogen-bonding interactions with catalytic residues and overall binding affinity. Quantitative prediction of the activity shift is not possible without experimental data, but the 74 nM benchmark for the 5,2-isomer provides a reference point for screening the 3,4-isomer in similar assays.

Steroid sulfatase inhibition Positional isomer SAR IC50 comparison

Predicted Physicochemical Divergence Among C₇H₇BrINO₂S Positional Isomers

The 5-bromo-2-iodo-N-methylbenzenesulfonamide isomer has a predicted density of 2.109 ± 0.06 g/cm³ and a boiling point of 406.1 ± 55.0 °C based on computational estimation . While the same molecular formula suggests that 3-bromo-4-iodo-N-methylbenzene-1-sulfonamide will have a similar molecular weight (376.01 Da), the altered intramolecular arrangement of halogens is expected to influence dipole moment, molecular volume, and crystal packing energy, thereby shifting density and boiling/melting points. Melting point data for the target compound are not reported, but the 5,2-isomer is described as a solid with no specified melting point, implying potential differences in crystallinity and solubility that affect formulation and handling in discovery workflows.

Computational ADMET prediction Density Boiling point Isomer comparison

Synthetic Utility as a Dual-Electrophile Intermediate for Library Synthesis

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide contains two orthogonal electrophilic carbon–halogen bonds (C–Br and C–I). The bond dissociation energies (C–I ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol) and established oxidative addition rates to Pd(0) (k_I/k_Br ≈ 10²–10³ for aryl halides) enable chemo-controlled sequential transformations [1][2]. In practice, this means the 4-iodo group can undergo a first Suzuki, Buchwald–Hartwig, or Sonogashira coupling, while the 3-bromo group remains available for a subsequent orthogonal reaction. This contrasts with mono-halogenated N-methylbenzenesulfonamides (e.g., 2-bromo-N-methylbenzenesulfonamide described in patent CN102056897B [3]), which provide only a single point of diversification and consequently limit the complexity of accessible product libraries.

Dual-electrophile Sequential cross-coupling Library synthesis

High-Priority Application Scenarios for 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide Based on Evidence


Iterative Biaryl Synthesis via Chemoselective Sequential Cross-Coupling

The iodine-selective cross-coupling capability established for bromo(iodo)arenes makes this compound ideal for constructing unsymmetrical biaryl sulfonamides. The 4-iodo group can be coupled with an aryl boronic acid under Suzuki conditions, followed by a second Suzuki or Buchwald–Hartwig reaction at the 3-bromo position to introduce a second aryl or amine substituent. This two-step, one-scaffold diversification is not achievable with mono-halogenated or differently arranged dihalogenated isomers without compromising chemoselectivity.

Steroid Sulfatase Inhibitor Screening with a Positional Isomer Benchmark

Given the 74 nM IC₅₀ reported for the 5-bromo-2-iodo isomer against human steroid sulfatase [1], the 3-bromo-4-iodo compound should be prioritized for parallel screening in the same assay. The distinct halogen topology may confer differential potency and selectivity, potentially addressing off-target issues seen with other sulfatase inhibitors. Procurement of both isomers for side-by-side profiling is recommended.

Sulfonamide-Directed C–H Functionalization Employing Halogenated Directing Groups

The N-methylsulfonamide moiety serves as a potential directing metalation group (DMG) for ortho-lithiation or transition-metal-catalyzed C–H activation. The presence of bromine and iodine substituents allows for complementary functionalization: the halogens act as leaving groups, while the sulfonamide directs incoming electrophiles or metal catalysts to specific positions, as demonstrated in the directed ortho-metalation chemistry of sulfonamides pioneered by Snieckus and co-workers [2].

Physicochemical Property Optimization in Lead Series

When optimizing solubility, logP, or metabolic stability in a sulfonamide-containing lead series, the 3-bromo-4-iodo substitution pattern provides a distinct halogen-bonding and lipophilicity profile compared to other isomers. Computational predictions of density and boiling point for the isomeric series suggest that even marginal property differences can translate into significant variations in permeability, protein binding, and clearance, arguing for the testing of the 3,4-isomer rather than assuming interchangeability with the 5,2- or 4,3-analogs.

Quote Request

Request a Quote for 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.